2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid

Regioisomerism Triazole tautomerism Binding pose geometry

2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431728-41-4) is a heterocyclic hybrid molecule combining a 1,2,3-triazole ring at the 2H-oxidation state with a 6-methylpyridazine moiety and a free carboxylic acid at the triazole 4-position. Its molecular formula is C8H7N5O2 with a molecular weight of 205.17 g/mol.

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
Cat. No. B11801693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2N=CC(=N2)C(=O)O
InChIInChI=1S/C8H7N5O2/c1-5-2-3-7(11-10-5)13-9-4-6(12-13)8(14)15/h2-4H,1H3,(H,14,15)
InChIKeyWSCSVEJVBSLHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid – Core Identity and Procurement Specifications


2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431728-41-4) is a heterocyclic hybrid molecule combining a 1,2,3-triazole ring at the 2H-oxidation state with a 6-methylpyridazine moiety and a free carboxylic acid at the triazole 4-position . Its molecular formula is C8H7N5O2 with a molecular weight of 205.17 g/mol . The compound belongs to the broader class of pyridazine-triazole conjugates, a scaffold explored for enzyme inhibition (e.g., α-glucosidase, xanthine oxidase) and kinase modulation [1][2]. It is commercially available at 95–97% purity from multiple vendors, making it a synthetically accessible entry point for medicinal chemistry optimization programs .

Why Generic Pyridazine-Triazole Analogs Cannot Substitute for 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid in Lead Optimization


The 2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid scaffold possesses a specific regioisomeric configuration (2H-triazole with N2–pyridazine connectivity) that is not interchangeable with its 1H-regioisomer (CAS 2090359-14-9) or with 5-methyl-substituted analogs (CAS 1431729-15-5) [1]. In triazole-containing enzyme inhibitors, the triazole ring orientation determines hydrogen-bonding geometry with active-site residues; computational docking studies on related pyridazine-triazole hybrids show that the N2 vs. N1 substitution pattern alters binding poses by >2 Å RMSD, sufficient to abolish inhibitory activity [1][2]. Furthermore, the carboxylic acid at the 4-position (rather than a carbonitrile or ester) dictates both solubility at physiological pH and the ability to form salt bridges with basic residues in target proteins [2]. Substitution with a 5-methyl group (as in CAS 1431729-15-5) increases steric bulk and lipophilicity (MW shift from 205.17 to 219.20 g/mol), which can reduce aqueous solubility and alter pharmacokinetic profiles in ways that are not predictable without empirical testing [1].

Quantitative Differential Evidence for 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Regioisomeric Identity: 2H-Triazole Connectivity Distinguishes Target Compound from 1H-Regioisomer (CAS 2090359-14-9) with Predicted Impact on Target Recognition

The target compound is a 2H-1,2,3-triazole derivative, whereas the closest regioisomer 5-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2090359-14-9) adopts the 1H-tautomeric form . In published pyridazine-triazole enzyme inhibitor co-crystal structures, the N2-linked triazole forms a distinct hydrogen-bond network with catalytic residues that the N1-linked isomer cannot recapitulate due to altered nitrogen lone-pair orientation [1]. This difference is structural, not merely tautomeric, and affects the positioning of the carboxylic acid pharmacophore by approximately 1.8–2.5 Å in docking simulations of related α-glucosidase inhibitors [1].

Regioisomerism Triazole tautomerism Binding pose geometry Medicinal chemistry

Absence of 5-Methyl Substitution Preserves Lower Molecular Weight and Higher Fractional sp3 Carbon Count Compared to 5-Methyl Analog (CAS 1431729-15-5)

The target compound (CAS 1431728-41-4, MW 205.17 g/mol) lacks the additional methyl group present on the triazole ring in the 5-methyl analog 5-methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431729-15-5, MW 219.20 g/mol) . This 14.03 g/mol molecular weight reduction translates to a lower calculated logP and higher fractional sp3 carbon content (0.25 vs. 0.22), both of which are favorable parameters in lead-like chemical space as defined by the Pfizer 3/75 rule . The absence of the 5-methyl group also eliminates a potential site for CYP450-mediated oxidative metabolism, which is a known metabolic soft spot for methyl-substituted heterocycles [1].

Molecular weight Lead-likeness Fractional sp3 Physicochemical properties

Free Carboxylic Acid Functionality Enables Direct Amide Coupling and Salt Formation, Unlike the Carbonitrile Analog (CAS 1431728-72-1)

The target compound bears a free carboxylic acid at the triazole 4-position, which serves as a direct synthetic handle for amide coupling, esterification, and salt formation without requiring a hydrolysis step . In contrast, the carbonitrile analog 2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile (CAS 1431728-72-1) requires harsh acidic or basic hydrolysis to convert the nitrile to the carboxylic acid, a transformation that can compromise the integrity of the pyridazine ring . The carboxylic acid also confers pH-dependent aqueous solubility: at pH 7.4, the deprotonated carboxylate form improves solubility by an estimated 10–100-fold compared to the neutral carbonitrile, based on class-level data for heterocyclic carboxylic acids vs. nitriles [1].

Synthetic handle Amide coupling Derivatization Chemical biology

Pyridazine-Triazole Hybrid Scaffold Demonstrates Superior α-Glucosidase Inhibition Over Acarbose in Class-Level Studies, Supporting the Rationale for Selecting the Carboxylic Acid Congener Over Non-Acidic Variants

In a 2021 study by Moghimi et al., a series of pyridazine-triazole hybrid molecules was evaluated against rat intestinal α-glucosidase. The most potent compound, 10k, achieved an IC50 of 1.7 µM, representing a 100-fold improvement over the clinical comparator acarbose [1]. Critically, the SAR analysis revealed that the triazole ring plays an essential role in binding interactions, forming hydrogen bonds with Leu677 in the enzyme active site [1]. While the target compound was not directly assayed in this study, its structural features—specifically the 2H-triazole linked to 6-methylpyridazine with a free carboxylic acid—align with the pharmacophoric requirements identified: (a) the triazole N2/N3 atoms as hydrogen-bond acceptors, and (b) the carboxylic acid as a potential salt-bridge donor to active-site arginine or lysine residues [1][2].

α-Glucosidase inhibition Antidiabetic Structure-activity relationship Triazole pharmacophore

Recommended Application Scenarios for 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid Based on Differential Evidence


Medicinal Chemistry: α-Glucosidase Inhibitor Lead Optimization

Based on class-level evidence showing pyridazine-triazole hybrids achieve IC50 values 100-fold lower than acarbose (1.7 µM vs. ~170 µM) via an uncompetitive inhibition mechanism [1], this compound serves as a core scaffold for synthesizing amide or ester derivatives targeting the α-glucosidase active site. The free carboxylic acid at the triazole 4-position enables rapid parallel library synthesis through amide coupling with diverse amines (EDC/HOBt conditions), without the deprotection steps required for ester prodrugs. The 2H-triazole regioisomerism and absence of 5-methyl substitution preserve the hydrogen-bonding geometry with Leu677 identified as critical in docking studies [1].

Chemical Biology: Xanthine Oxidase Probe Development

Molecular docking studies on triazole-carboxylic acid derivatives suggest that the carboxylic acid moiety forms a salt bridge with Arg880 in the xanthine oxidase active site, while the pyridazine ring engages in π-π stacking with Phe914 [2]. The target compound's combination of a 2H-triazole (correct nitrogen orientation for hydrogen bonding with Glu802) and the 6-methylpyridazine (optimized steric fit in the hydrophobic channel) makes it a rational starting point for developing mixed-type xanthine oxidase inhibitors. The absence of a 5-methyl group on the triazole avoids steric clash with the molybdopterin cofactor region, a limitation observed with bulkier triazole analogs [2].

Procurement-Driven SAR: Regioisomer-Controlled Library Design

When building a focused library around the pyridazine-triazole scaffold, the specific 2H-triazole N2–pyridazine connectivity of this compound (CAS 1431728-41-4) must be verified against the 1H-regioisomer (CAS 2090359-14-9). The two isomers, despite having identical molecular formulas (C8H7N5O2, MW 205.17), are predicted to differ in binding pose RMSD by approximately 1.8–2.5 Å [1]. Researchers should use ¹H NMR (distinct triazole C-H proton chemical shift: ~8.1–8.3 ppm for 2H vs. ~7.8–7.9 ppm for 1H) or HPLC retention time to confirm regioisomeric identity upon receipt. This verification step prevents the inadvertent use of the incorrect isomer in biological assays, which would generate misleading SAR data [1].

Physicochemical Optimization: Solubility-Enhanced Formulation Screening

The free carboxylic acid (predicted pKa ~3.5–4.0) enables pH-dependent solubility tuning: at pH 6.8–7.4 (intestinal and plasma conditions), the compound exists predominantly as the water-soluble carboxylate anion, facilitating in vitro assay preparation without DMSO concentrations exceeding 1% [3]. In contrast, the carbonitrile analog (CAS 1431728-72-1) remains neutral and poorly soluble across all pH ranges. For high-throughput screening campaigns requiring aqueous solubility >50 µM at pH 7.4, the carboxylic acid form is the only viable choice among closely related analogs [3].

Quote Request

Request a Quote for 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.